
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, an isopropyl group, an allyl group, and an amino-ethane moiety. The compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl involves multiple steps, starting with the preparation of the pyrrolidine ring. The following is a general synthetic route:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.
Introduction of Allyl Group: The allyl group can be introduced through a nucleophilic substitution reaction using allyl bromide.
Formation of Amino-Ethane Moiety: The amino-ethane moiety can be synthesized by reacting ethylene diamine with the intermediate compound obtained from the previous steps.
Formation of Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the allyl group, to form corresponding oxides.
Reduction: Reduction reactions can be carried out on the amino-ethane moiety to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Pyrrolidin-2-ethyl-2-N-allyl-amino-ethane 2hcl
- (S)-1-Pyrrolidin-2-isopropyl-2-N-methyl-amino-ethane 2hcl
- (S)-1-Pyrrolidin-2-isopropyl-2-N-ethyl-amino-ethane 2hcl
Uniqueness
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl is unique due to the presence of both the isopropyl and allyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
(2S)-3-methyl-N-prop-2-enyl-1-pyrrolidin-1-ylbutan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-4-7-13-12(11(2)3)10-14-8-5-6-9-14;;/h4,11-13H,1,5-10H2,2-3H3;2*1H/t12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLAJNATRLZTM-CURYUGHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)NCC=C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)NCC=C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661411 |
Source


|
| Record name | (2S)-3-Methyl-N-(prop-2-en-1-yl)-1-(pyrrolidin-1-yl)butan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217726-86-7 |
Source


|
| Record name | (2S)-3-Methyl-N-(prop-2-en-1-yl)-1-(pyrrolidin-1-yl)butan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
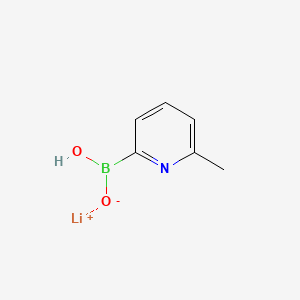

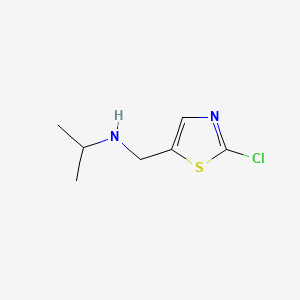

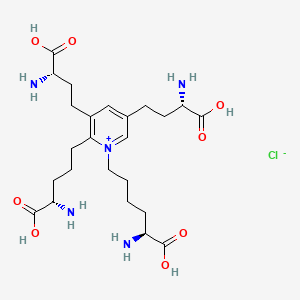
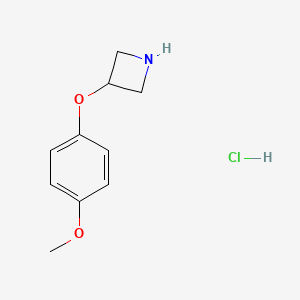
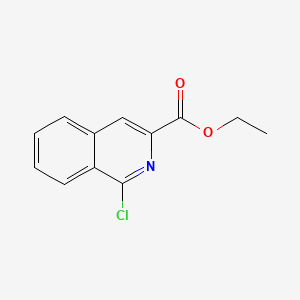

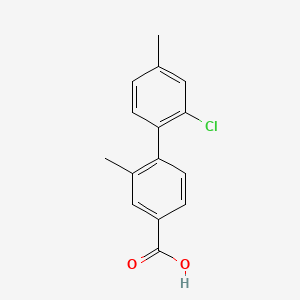
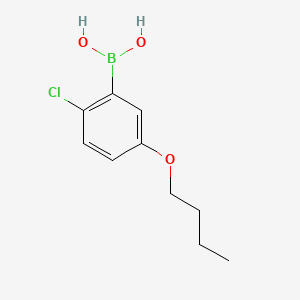

![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)


